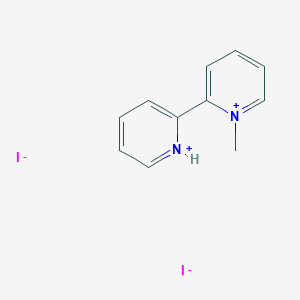

2,2'-Bipyridinium, 1-methyl-, iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2’-Bipyridinium, 1-methyl-, iodide” is an organic chemical compound with the molecular formula C12H12N2I. Bipyridinium salts, including this compound, are popular due to their potential applications in redox flow batteries .

Synthesis Analysis

Bipyridinium salts are synthesized based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine. The synthesis process utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .

Molecular Structure Analysis

The structure of bipyridinium salts depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . For instance, both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .

Chemical Reactions Analysis

The electrochemical behavior of bipyridinium salts is investigated by cyclic voltammetry . Two derivatives featuring quasi-reversible redox processes were further tested on a rotating disc electrode and in a flow battery half-cell .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2,2’-Bipyridinium, 1-methyl-, iodide” are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule .

Mechanism of Action

Target of Action

It is known that bipyridinium compounds often interact with various biological targets, including enzymes and cellular structures .

Mode of Action

It has been observed that the electrochemical properties of n-substituted salts of 2,2’-bipyridine, such as n-methyl-2,2’-bipyridinium iodide, are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule . This suggests that the compound may interact with its targets in a manner that is influenced by these substituents.

Biochemical Pathways

Bipyridinium compounds are known to play a role in coordination chemistry, suggesting that they may interact with metal ions and potentially affect related biochemical pathways .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The electrochemical properties of 2,2’-Bipyridinium, 1-methyl-, iodide were studied by cyclic voltammetry (CV) . The electrochemical properties are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule . The conproportionation constants were calculated for 2,2’-Bipyridinium, 1-methyl-, iodide and made it possible to judge about the degree of electron localization in the systems .

Molecular Mechanism

At potentials of –0.67 and –0.74 V, each cation of 2,2’-Bipyridinium, 1-methyl-, iodide is reduced stepwise to a radical, resulting in the formation of a quinoid structure . This suggests that the compound may interact with biomolecules in a way that influences their electron states.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '2,2'-Bipyridinium, 1-methyl-, iodide' involves the reaction of 2,2'-bipyridine with methyl iodide in the presence of a base.", "Starting Materials": [ "2,2'-bipyridine", "Methyl iodide", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as acetonitrile or dimethylformamide)" ], "Reaction": [ "Add 2,2'-bipyridine and methyl iodide to a reaction flask in the presence of a base and a solvent.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the final product, '2,2'-Bipyridinium, 1-methyl-, iodide'." ] } | |

CAS No. |

77972-47-5 |

Molecular Formula |

C11H11IN2 |

Molecular Weight |

298.12 g/mol |

IUPAC Name |

1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |

InChI |

InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |

InChI Key |

PIKLCVQDBVTHFG-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |

Canonical SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)

![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)

![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)

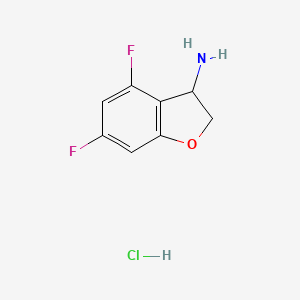

![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)

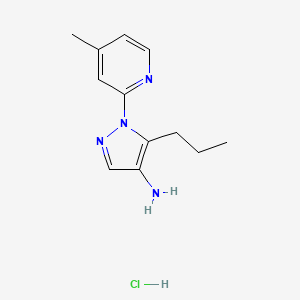

![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)